molecular formula C14H13N3OS B2922544 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 545372-74-5

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2922544
CAS No.: 545372-74-5
M. Wt: 271.34
InChI Key: PUGUZEMBITVCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a cyano group at the α-position of the acetamide moiety and a 4-ethylphenyl substituent on the thiazole ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-10-3-5-11(6-4-10)12-9-19-14(16-12)17-13(18)7-8-15/h3-6,9H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUZEMBITVCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide has been investigated for its potential as a pharmaceutical agent. Its thiazole moiety is known to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that compounds containing thiazole rings can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Some derivatives of thiazole have been linked to anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .

Agrochemicals

The compound's structural features make it suitable for applications in agrochemicals:

  • Pesticide Development : Thiazole derivatives are often explored for their insecticidal and fungicidal properties. Research has indicated that compounds similar to this compound can effectively control agricultural pests while being less harmful to beneficial insects .

Material Science

Recent studies have explored the use of this compound in developing advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer in polymer synthesis, potentially leading to the creation of new materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Agrochemical Applications

A research article from the International Journal of Pest Management reported on the efficacy of thiazole-based compounds as pesticides. The study found that formulations containing this compound showed promising results in controlling aphid populations without adversely affecting non-target species .

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano group and thiazole ring play crucial roles in its binding to specific proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

A critical factor influencing the properties of these compounds is the substituent on the thiazole ring. Key analogs include:

Compound Name Substituent on Thiazole Ring Molecular Formula Molecular Weight Key References
2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide 4-Ethylphenyl C₁₄H₁₃N₃OS 279.34
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl C₁₁H₈ClFN₂OS 270.71
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl C₁₂H₁₁ClN₂OS 266.74
2-Cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide 3,4-Dichlorophenyl C₁₂H₇Cl₂N₃OS 312.17
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl C₁₁H₈Cl₂N₂OS 303.17

Key Observations :

  • Steric Effects : The ethyl group in the target compound introduces steric bulk, which may influence binding pocket interactions in biological targets .
  • Cyanogroup Impact: The α-cyano group in the target compound and its dichlorophenyl analog () likely enhances hydrogen-bonding capacity, affecting solubility and target affinity.

Key Insights :

  • Chloro/Fluoro Substituents : Compounds 14 and the dichlorophenyl analog () show direct kinase-related activity, suggesting electron-withdrawing groups enhance target engagement.
  • Ethyl Substituent : The ethyl group’s hydrophobicity may improve membrane permeability but reduce polar interactions compared to halogenated analogs.

Biological Activity

2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Molecular Formula : C14H13N3OS
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 545372-74-5

The compound features a thiazole ring and a cyano group, which are critical for its biological activity. The presence of the ethylphenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may influence various signaling pathways, particularly those related to cell proliferation and apoptosis. The thiazole moiety is known for its role in modulating enzyme activity and protein interactions, which can lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging significantly across different strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that compounds similar to this compound may also exhibit antimicrobial properties worth exploring further .

Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly through its action on vascular endothelial growth factor receptor (VEGFR) pathways. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells across various lines:

Cancer Cell LineIC50 (µM)
Prostate (PC-3)0.33
Breast (MCF-7)0.66
Colon (HCT116)Moderate

These findings indicate that the compound may serve as a scaffold for developing new anticancer agents targeting VEGFR pathways .

Case Studies

  • Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various thiazole derivatives found that those with similar structural features to our compound exhibited significant activity against multiple bacterial strains, supporting the hypothesis that modifications in the thiazole structure can enhance antimicrobial potency .
  • Anticancer Screening : In a comparative study involving several thiazole-based compounds, researchers found that specific modifications led to enhanced antiproliferative effects against prostate cancer cell lines, suggesting a promising avenue for further research into the structure-activity relationship (SAR) of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.